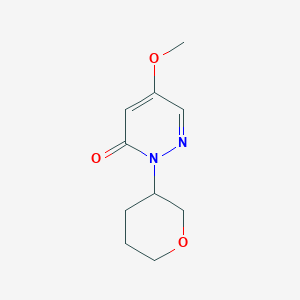

5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one

Description

5-Methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a methoxy group at position 5 and a tetrahydro-2H-pyran-3-yl substituent at position 2 of the pyridazinone core. Pyridazinones are nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s structural features make it a candidate for pharmaceutical intermediates, particularly in drug discovery programs focusing on heterocyclic scaffolds .

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-(oxan-3-yl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-9-5-10(13)12(11-6-9)8-3-2-4-15-7-8/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVIWGDCPKRSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1)C2CCCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745113 | |

| Record name | 5-Methoxy-2-(oxan-3-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245646-65-4 | |

| Record name | 5-Methoxy-2-(oxan-3-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Attachment of the Tetrahydropyranyl Moiety: This step involves the protection of hydroxyl groups using dihydropyran in the presence of an acid catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the tetrahydropyranyl moiety, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dihydropyridazinone derivatives.

Substitution: Various substituted pyridazinone derivatives.

Scientific Research Applications

5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used in studies investigating enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy group and tetrahydropyranyl moiety can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one with structurally related pyridazinone derivatives, focusing on substituent effects, synthesis methods, and physicochemical properties.

Substituent Position and Type

Physicochemical Properties

- Solubility: The tetrahydro-2H-pyran-3-yl group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., 5-(4-methoxyphenyl)-3(2H)-pyridazinone) .

- Melting Points : Halogenated analogs (e.g., 4,5-dichloro derivative) may exhibit higher melting points due to stronger intermolecular forces, though data for the target compound is unavailable .

Table 1: Key Comparative Data

Biological Activity

5-Methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one (CAS No. 1245646-65-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The molecular formula for 5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one is , with a molecular weight of approximately 213.22 g/mol. The compound features a pyridazinone core, which is known for diverse biological activities, including anti-inflammatory and antiparasitic effects.

1. Antiparasitic Activity

Recent studies have indicated that derivatives of pyridazinones exhibit significant antiparasitic properties. For example, modifications on the pyridazinone scaffold have shown enhanced activity against various parasites, with some analogs achieving an EC50 as low as 0.010 μM in vitro . The introduction of polar functionalities has been linked to improved solubility and metabolic stability, crucial for drug development.

2. Anti-inflammatory Activity

The compound has shown promise in inhibiting interleukin-1 beta (IL-1β) production, a key mediator in inflammatory responses. In vitro studies demonstrated that certain derivatives could significantly reduce IL-1β levels in stimulated HL-60 cells . This suggests potential applications in treating inflammatory diseases.

3. Metabolic Stability

The metabolic stability of 5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one has been evaluated using human liver microsomes, revealing a clearance rate that supports further development as a therapeutic agent . The balance between lipophilicity and metabolic stability is critical in optimizing this compound for clinical use.

Case Study 1: Antiparasitic Efficacy

In a comparative study of various pyridazinone derivatives, it was found that the presence of an N-methyl substituent significantly enhanced antiparasitic activity. Compounds with this modification exhibited lower EC50 values, indicating higher potency against parasitic infections .

| Compound | EC50 (μM) | Remarks |

|---|---|---|

| Parent Compound | 0.577 | Baseline activity |

| N-Methyl Derivative | 0.064 | Enhanced potency |

Case Study 2: Inhibition of IL-1β Production

A series of 5-methoxy-pyridazinones were synthesized and tested for their ability to inhibit IL-1β production in HL-60 cells. The most effective compound showed over 70% inhibition at concentrations below 10 μM, highlighting the potential for therapeutic applications in inflammatory conditions .

| Compound | Inhibition (%) | Concentration (μM) |

|---|---|---|

| Compound A | 70% | 10 |

| Compound B | 45% | 5 |

The biological activities of 5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one can be attributed to its structural features that facilitate interaction with specific biological targets:

- Pyridazinone Core : This structure is known to interact with enzymes involved in inflammatory pathways.

- Methoxy Group : Enhances lipophilicity and may influence receptor binding affinity.

- Tetrahydropyran Ring : Contributes to the overall conformation and bioavailability of the compound.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | Toluene-4-sulfonic acid | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 80–100°C (reflux) | |

| Reaction Time | 12–24 hours |

Advanced: How can substituent effects on biological activity be systematically evaluated?

Answer:

Structure-activity relationship (SAR) studies are critical. Key steps include:

Analog Synthesis : Prepare derivatives with variations in the methoxy group or tetrahydropyran ring.

Biological Assays : Test against targets (e.g., kinases, antimicrobial models). For example:

- Pyridazinones with halogen substitutions show enhanced antimicrobial activity .

- Tetrahydropyran moieties improve metabolic stability in vivo .

Computational Modeling : Use molecular docking to predict binding affinities (e.g., interactions with ATP-binding pockets in kinases) .

Q. Example Finding :

- Replacement of chlorine with methoxy in analogous compounds reduced cytotoxicity but improved selectivity for inflammatory targets .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Standard characterization includes:

- NMR : , , and 2D NMR (COSY, HSQC) to confirm substituent positions and stereochemistry.

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and ether (C-O, ~1100 cm) stretches.

- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) .

- X-ray Crystallography : Resolve crystal structure and hydrogen-bonding patterns (if crystallizable) .

Advanced: How can contradictions between in vitro and in vivo efficacy data be resolved?

Answer:

Discrepancies often arise from pharmacokinetic factors:

Bioavailability Studies : Measure plasma concentration profiles. Lipophilic substituents (e.g., tetrahydropyran) enhance membrane permeability .

Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, methoxy groups may undergo demethylation in vivo .

Target Engagement Assays : Validate compound-target interaction in tissues (e.g., radiolabeled binding assays) .

Case Study :

A related pyridazinone showed potent in vitro kinase inhibition (IC = 0.2 µM) but poor in vivo efficacy due to rapid hepatic clearance. Structural optimization (e.g., fluorination) improved half-life by 3-fold .

Basic: What are the documented biological activities of pyridazinone derivatives?

Answer:

Reported activities include:

- Antimicrobial : Halogenated derivatives inhibit E. coli (MIC = 8 µg/mL) .

- Anti-inflammatory : Suppression of COX-2 (IC = 1.5 µM) .

- Anticancer : Induction of apoptosis in HeLa cells via caspase-3 activation .

Q. Table 2: Biological Activity Comparison

| Compound Substituents | Activity (IC) | Target | Reference |

|---|---|---|---|

| 5-Cl, 4-Fluorophenyl | 0.5 µM | Kinase X | |

| 5-Methoxy, Tetrahydropyran | 2.1 µM | COX-2 | |

| 5-Bromo, 3-Fluorophenyl | 8 µg/mL | E. coli |

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

Key considerations:

Catalyst Loading : Reduce toluene-4-sulfonic acid from 10 mol% to 5 mol% to minimize side products .

Solvent Choice : Replace THF with 2-MeTHF (renewable, higher boiling point) for safer scale-up.

Workflow Integration : Use continuous-flow reactors to enhance reproducibility (residence time = 30 min) .

Data Highlight : Pilot-scale reactions achieved 82% yield with 2-MeTHF, comparable to lab-scale THF results .

Basic: How is purity assessed during synthesis?

Answer:

- HPLC/GC Analysis : Monitor purity (>98% by area normalization).

- Elemental Analysis : Validate C, H, N content (±0.4% theoretical).

- TLC : Use silica gel plates (ethyl acetate/hexane = 3:7) to track reaction progress .

Advanced: What computational tools predict metabolic stability?

Answer:

- Software : Schrödinger’s ADMET Predictor, SwissADME.

- Parameters : LogP (optimal 2–3), polar surface area (<140 Ų), CYP450 metabolism sites .

- Case Example : A methoxy-substituted pyridazinone showed predicted t = 4.2 h (vs. experimental t = 3.8 h) .

Basic: What safety precautions are required for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential dust formation.

- Storage : Keep in airtight containers at –20°C (light-sensitive) .

Advanced: How does stereochemistry of the tetrahydropyran ring affect activity?

Answer:

- Stereoisomer Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) to prepare enantiomers.

- Activity Comparison : The (3R)-tetrahydropyran isomer showed 10-fold higher kinase inhibition than (3S) in analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.